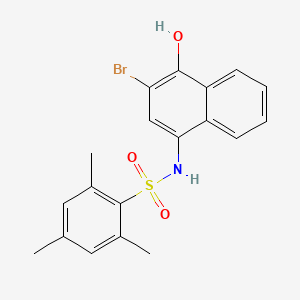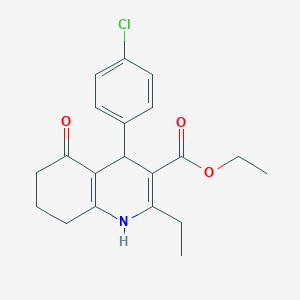
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone, also known as THIQ, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. THIQ has a unique chemical structure that makes it an attractive target for researchers who are interested in exploring its biological activities and pharmacological properties.
作用机制
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone exerts its biological effects through its interaction with various receptors and neurotransmitter systems in the brain. It has been shown to bind to dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has also been found to increase the release of dopamine and other neurotransmitters in the brain, leading to its potent dopaminergic effects. The precise mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters in the brain, leading to its potent dopaminergic effects. This compound has also been shown to have anticonvulsant, antidepressant, and antipsychotic effects. In addition, this compound has been found to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has several advantages and limitations for lab experiments. Its unique chemical structure makes it an attractive target for researchers who are interested in exploring its biological activities and pharmacological properties. This compound is also relatively easy to synthesize using various methods. However, this compound has limited solubility in water, which can make it challenging to work with in some experiments. In addition, this compound has been found to be unstable under certain conditions, which can affect its biological activity.
未来方向
There are several future directions for research on 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the exploration of this compound's potential in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Further studies are also needed to fully understand the mechanism of action of this compound and its interaction with various receptors and neurotransmitter systems in the brain.
合成方法
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a beta-arylethylamine with a carbonyl compound in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, a carbonyl compound, and a formaldehyde or paraformaldehyde in the presence of an acid catalyst. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific research question.
科学研究应用
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including anticonvulsant, antidepressant, and antipsychotic effects. This compound has also been found to be a potent dopamine agonist and has been used as a ligand in dopamine receptor studies. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
4-propan-2-yl-3,5,6,7,8,8a-hexahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h7,9H,3-6H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLDAQYFFQGZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CCCCC2NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
![1-(4-methoxyphenyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088724.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5088736.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)
![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5088794.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)

![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5088808.png)
